molecular formula C9H9N3O B8571656 Acetonitrile, (nitroso(phenylmethyl)amino)- CAS No. 1202-33-1

Acetonitrile, (nitroso(phenylmethyl)amino)-

Cat. No. B8571656
CAS RN: 1202-33-1
M. Wt: 175.19 g/mol
InChI Key: JYZIEEZBFXFORX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetonitrile, (nitroso(phenylmethyl)amino)- is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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properties

CAS RN

1202-33-1

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-benzyl-N-(cyanomethyl)nitrous amide

InChI

InChI=1S/C9H9N3O/c10-6-7-12(11-13)8-9-4-2-1-3-5-9/h1-5H,7-8H2

InChI Key

JYZIEEZBFXFORX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC#N)N=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.2 ml 7.5N aq. HCl was stirred (at 0° C.) into a mixture of 0.94 g benzyl amine and 0.58 g of potassium cyanide in 2 ml of water. 0.7 g formaldehyde was then added dropwise into the mixture. The resulting mixture was stirred at room temperature for 2 hours and then cooled to 0° C. A solution of 0.62 g sodium nitrite in 1 ml water was added slowly dropwise to the mixture followed by the addition of 1.2 ml 7.5N HCl aq. solution while cooling. The mixture was stirred at room temperature for 1 hour. Ether was used to extract the resulting mixture three times. The combined ether solution was dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure. N-nitroso-benzylaminoacetonitrile (see reaction scheme) was obtained as a yellow oil. The nitroso intermediate was then treated with 500 ml HCl ethereal solution (2.0 M) and stirred for 30 minutes at room temperature. White precipitate was obtained and recrystalized with 2-propanol, resulting in a white crystal. 2.84 g of the 3-benzyl-sydnonimine hydrochloride thus produced was dissolved in 25 ml of water. To the solution was added 1.34 g sodium bicarbonate at 0° C. 2.45 ml of phenyl isocyanate was then added dropwise to the mixture and stirred at 0° C. for 4 hours to the resulting mixture was added 10 ml of ether to help the yellow crystal precipitate. Methanol was used as solvent for recrystalization. The desired product was obtained as yellow crystal.
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
0.62 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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